5-chloro-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4O/c1-10(2)4(11)3-7-5(6)9-8-3/h1-2H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKWOTPFBLRTOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NNC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601213927 | |
| Record name | 5-Chloro-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601213927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228553-10-3 | |
| Record name | 5-Chloro-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228553-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601213927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 5-chloro-1H-1,2,4-triazole-3-carboxylic acid with N,N-dimethylamine under appropriate conditions. The reaction typically requires the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), can facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Various substituted triazole derivatives.
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Hydrolysis: 5-chloro-1H-1,2,4-triazole-3-carboxylic acid and N,N-dimethylamine.
Scientific Research Applications
Antifungal and Antibacterial Activity
- Mechanism of Action : The compound exhibits antifungal and antibacterial properties by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. This mechanism is similar to that of other triazole derivatives, which have been extensively studied for their bioactivity.
- Case Study : A study published in Pharmaceuticals highlighted the effectiveness of various 1,2,4-triazole derivatives against pathogenic fungi and bacteria. The derivatives were tested for their Minimum Inhibitory Concentration (MIC) values against strains such as Candida albicans and Staphylococcus aureus, demonstrating promising results for compounds with similar structural features to 5-chloro-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide .
Anticancer Properties
This compound has also been explored for its potential anticancer activity. Research indicates that triazole compounds can induce apoptosis in cancer cells.
- Study Findings : A study assessed the cytotoxic effects of various triazole derivatives on human cancer cell lines. The results showed that certain derivatives could significantly inhibit cell proliferation through mechanisms involving cell cycle arrest and induction of apoptosis .
Herbicidal Activity
The compound has been investigated for its herbicidal properties, particularly in controlling weed species in agricultural settings.
- Mechanism : The herbicidal activity is believed to stem from the inhibition of key metabolic pathways in target plants, disrupting growth and development.
- Research Insights : Patent literature indicates that derivatives of triazole compounds exhibit effective herbicidal activity against a range of weed species. The structural modifications introduced by substituents on the triazole ring can enhance herbicidal efficacy .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 5-chloro-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural variations among triazole-3-carboxamides include substituents on the triazole ring, carboxamide modifications, and appended functional groups. Below is a comparative analysis:
Physicochemical Properties
- Lipophilicity : The dimethyl carboxamide in the target compound increases logP compared to ribavirin (polar ribose group) or unsubstituted carboxamides.
- Solubility : Rilmazafone’s hydrochloride salt improves water solubility (>100 mg/mL), whereas the target compound’s solubility is likely lower due to its neutral, lipophilic groups .
Biological Activity
5-Chloro-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide (CAS Number: 1228553-10-3) is a compound of significant interest due to its potential biological activities, particularly in the fields of agriculture and pharmaceuticals. This article explores its synthesis, biological properties, and potential applications, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₅H₇ClN₄O. The compound features a triazole ring, which is known for its diverse biological activities. The presence of the chloro and dimethyl groups significantly influences its reactivity and biological profile.
Biological Activity
1. Antimicrobial Properties
Research has shown that derivatives of triazole compounds exhibit notable antimicrobial activity. For instance, studies indicated that certain triazole derivatives have effective inhibition zones against various pathogens. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 0.22 to 0.25 μg/mL, suggesting strong antimicrobial potential .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| This compound | TBD | Antimicrobial |
2. Herbicidal Activity
Triazole derivatives are widely recognized for their herbicidal properties. The compound has been evaluated for its effectiveness against broadleaf weeds, showcasing selective herbicidal activity. This makes it a candidate for further development in agrochemical applications .
Case Studies
Case Study 1: Synthesis and Evaluation of Triazole Derivatives
In a study focused on synthesizing various triazole derivatives, researchers synthesized this compound and evaluated its herbicidal activity. The compound demonstrated significant efficacy against several weed species, indicating its potential use in agricultural settings .
Case Study 2: Antimicrobial Screening
Another study assessed the antimicrobial properties of several triazole derivatives, including this compound. The results showed promising antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, with further investigations needed to elucidate the mechanism of action .
The biological activity of triazole compounds often involves interference with essential biochemical pathways in microorganisms and plants. For instance, triazoles can inhibit the biosynthesis of ergosterol in fungi, which is crucial for maintaining cell membrane integrity. This mechanism underlies their effectiveness as antifungal agents.
Q & A
Q. What synthetic methodologies are recommended for the preparation of 5-chloro-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide?
- Methodological Answer : The synthesis of triazole-carboxamide derivatives typically involves multi-step reactions. A common approach includes:
Cyclization : Using acetonitrile under reflux with reagents like iodine and triethylamine to form the triazole core .
Functionalization : Introducing chloro and dimethylcarboxamide groups via nucleophilic substitution or condensation reactions. For example, reacting intermediates with dimethylamine in the presence of coupling agents like CDI (1,1'-carbonyldiimidazole) .
Purification : Column chromatography or recrystallization to achieve >98% purity, verified by HPLC .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: methanol/water gradient) to confirm purity ≥98% .
- Structural Confirmation :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., chloro at C5, dimethylcarboxamide at C3) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H]⁺ at m/z 229.06) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in methanol/water mixtures .
- Stability :
- Store at -20°C under inert gas (argon) to prevent hydrolysis of the carboxamide group.
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modifications at C5 (e.g., bromo, methyl) or the carboxamide group (e.g., diethyl, cyclopropyl) .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) or cancer cell lines (e.g., MCF-7, HeLa) using dose-response curves (IC₅₀ determination) .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with active sites .
Q. What strategies can resolve contradictory data in reported biological activities of this compound?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., cell culture media, incubation time) across labs .
- Impurity Analysis : Use LC-MS to identify byproducts or degradants that may interfere with bioactivity .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., Cohen’s d for effect size) to identify outliers .
Q. How should researchers design in vivo studies to assess the pharmacokinetics of this compound?
- Methodological Answer :
- Dosing : Administer via intraperitoneal injection (5–20 mg/kg) in rodent models.
- Pharmacokinetic Parameters : Measure plasma concentration-time profiles to calculate Cₘₐₓ, Tₘₐₓ, and half-life using LC-MS/MS .
- Metabolite Identification : Use UPLC-QTOF-MS to detect phase I/II metabolites in liver microsomes .
Q. What computational methods are suitable for predicting the metabolic pathways of this compound?
- Methodological Answer :
- Software Tools : Use Schrödinger’s ADMET Predictor or StarDrop’s P450 Module to simulate CYP450-mediated oxidation.
- In Silico Metabolism : Identify likely sites (e.g., N-demethylation of the carboxamide group) using rule-based systems (e.g., SyGMa) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
